Absence of Validated Target Engagement Data Compared to Hsp90 Inhibitor CCT018159
A critical first step in evaluating this compound is to dissociate it from the false alias 'CCT018159'. Vendor databases incorrectly list N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide as CCT018159, a known Hsp90 inhibitor. The true CCT018159 (CAS 171009-07-7) has a well-characterized Hsp90β IC50 of 3.2 µM . For the thiazole compound, there is no public evidence of Hsp90 inhibition. Any Hsp90 activity attributed to this compound due to the misassignment is unsubstantiated. This represents not a failure of the compound, but a critical data integrity issue that distinguishes it from the well-validated CCT018159 chemotype.
| Evidence Dimension | Hsp90 ATPase Inhibition (IC50) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | True CCT018159: IC50 = 3.2 µM (human Hsp90β) |
| Quantified Difference | Not applicable; data is absent for the target compound. |
| Conditions | Biochemical ATPase assay |
Why This Matters
This evidence prevents a scientifically unsound procurement decision based on misattributed biological activity, a unique risk factor for this compound.
